molecular formula C8H5F5O3S B15292375 1-(Difluoromethylsulfonyl)-4-(trifluoromethoxy)benzene

1-(Difluoromethylsulfonyl)-4-(trifluoromethoxy)benzene

Cat. No.: B15292375
M. Wt: 276.18 g/mol
InChI Key: PCKAYUZTMKPWGF-UHFFFAOYSA-N
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Description

1-(Difluoromethylsulfonyl)-4-(trifluoromethoxy)benzene is a chemical compound that features both difluoromethylsulfonyl and trifluoromethoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which can undergo various reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethylsulfonyl)-4-(trifluoromethoxy)benzene can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while substitution reactions can produce a wide range of substituted benzene compounds .

Scientific Research Applications

1-(Difluoromethylsulfonyl)-4-(trifluoromethoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Difluoromethylsulfonyl)-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can form electron donor-acceptor complexes with various biomolecules, leading to changes in their structure and function. These interactions can result in a range of biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 1,3-Dibromo-5-(trifluoromethoxy)benzene
  • Trifluoromethyl phenyl sulfone

Uniqueness

1-(Difluoromethylsulfonyl)-4-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethylsulfonyl and trifluoromethoxy groups, which impart distinct chemical properties. These functional groups enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H5F5O3S

Molecular Weight

276.18 g/mol

IUPAC Name

1-(difluoromethylsulfonyl)-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H5F5O3S/c9-7(10)17(14,15)6-3-1-5(2-4-6)16-8(11,12)13/h1-4,7H

InChI Key

PCKAYUZTMKPWGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C(F)F

Origin of Product

United States

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